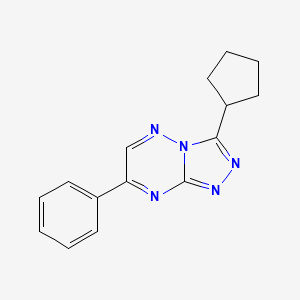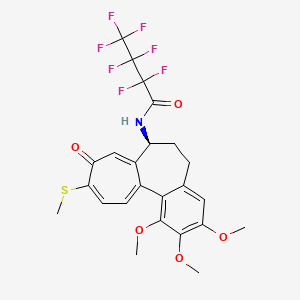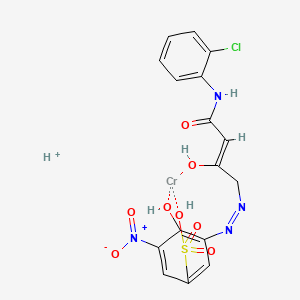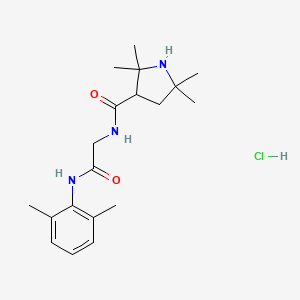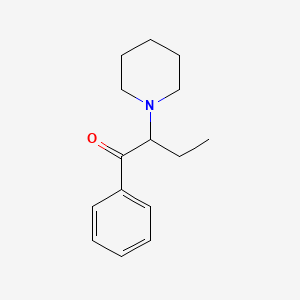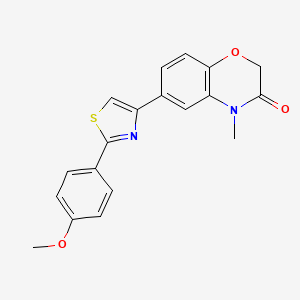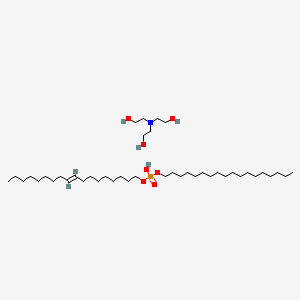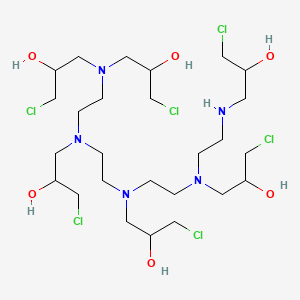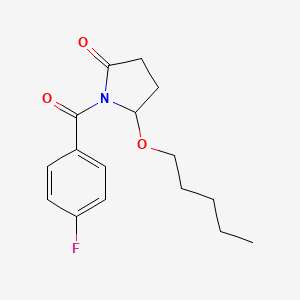
Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate involves multiple steps, including the sulphonation of anthracene derivatives and subsequent reactions to introduce the amino and sulphonatoacetyl groups. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate: Known for its unique structure and properties.
Other Anthracene Derivatives: Compounds with similar core structures but different functional groups, leading to varied properties and applications.
Uniqueness
This compound stands out due to its specific functional groups, which confer unique chemical and biological properties. Its ability to undergo various reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
84696-92-4 |
|---|---|
Molekularformel |
C22H13K4N3O15S4 |
Molekulargewicht |
844.0 g/mol |
IUPAC-Name |
tetrapotassium;5-amino-9,10-dioxo-8-[3-sulfonato-4-[(2-sulfonatoacetyl)amino]anilino]anthracene-1,7-disulfonate |
InChI |
InChI=1S/C22H17N3O15S4.4K/c23-11-7-15(44(38,39)40)20(19-18(11)21(27)10-2-1-3-13(42(32,33)34)17(10)22(19)28)24-9-4-5-12(14(6-9)43(35,36)37)25-16(26)8-41(29,30)31;;;;/h1-7,24H,8,23H2,(H,25,26)(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
DZRQYPVNVSQAIN-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=CC(=C3NC4=CC(=C(C=C4)NC(=O)CS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



